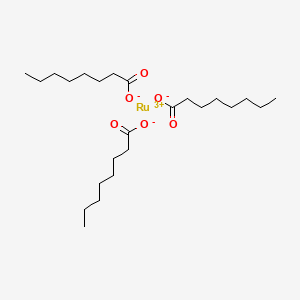

Ruthenium(3+) octanoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

68957-64-2 |

|---|---|

Molecular Formula |

C24H45O6Ru |

Molecular Weight |

530.7 g/mol |

IUPAC Name |

octanoate;ruthenium(3+) |

InChI |

InChI=1S/3C8H16O2.Ru/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

HAQNILKXKHODOO-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ru+3] |

Related CAS |

124-07-2 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Ruthenium 3+ Octanoate and Analogous Carboxylate Complexes

Conventional Synthetic Routes for Ruthenium(III) Carboxylates from Ruthenium Precursors (e.g., RuCl₃·xH₂O, RuO₄)

The most common precursor for the synthesis of ruthenium complexes is hydrated ruthenium(III) chloride (RuCl₃·xH₂O). riyngroup.com Traditional methods for producing ruthenium(III) carboxylates often involve the reaction of RuCl₃·xH₂O with a carboxylic acid or its corresponding salt. For instance, the synthesis of ruthenium(III) acetate (B1210297) has been attempted by reacting RuCl₃·xH₂O with acetic acid/acetic anhydride (B1165640) or sodium acetate in ethanol (B145695). google.com However, these methods are often plagued by low product yields and contamination with other ruthenium species, such as the mixed-valence diruthenium(II,III) complex [Ru₂(OAc)₄Cl], as well as chloride and sodium ions. google.com

Another conventional precursor is ruthenium tetroxide (RuO₄), which can be generated in situ from RuCl₃. researchgate.net The reaction of ruthenium(VIII) oxide with a mixture of acetic acid and a reducing agent like ethanol or acetaldehyde (B116499) is a known route to ruthenium(III) acetate. google.com A more refined approach involves the reduction of ruthenium(IV) oxide in the presence of the carboxylic acid. google.com This method has been shown to produce a high yield of ruthenium(III) acetate solution. google.com

A notable method for generating ruthenium(III) carboxylate solutions involves the reaction of ruthenium(IV) oxide with a stoichiometric amount of a hydrazine (B178648) reducing agent in the presence of a carboxylic acid. This two-stage process first sees the reduction of ruthenium(IV) to ruthenium(III), followed by an extended period of heating, typically at the boiling point of the solution, for 8 to 24 hours. google.com This technique has been reported to produce a high-purity product with yields up to 98.5%. google.com

Targeted Synthesis of Ruthenium(3+) Octanoate (B1194180)

While a specific, detailed synthetic protocol for pure Ruthenium(3+) octanoate is not extensively documented in publicly available literature, its synthesis can be extrapolated from established methods for other ruthenium carboxylates. A likely approach is the ligand exchange reaction, starting from a more readily available ruthenium carboxylate, such as diruthenium(II,III) tetraacetate chloride, {[Ru₂(O₂CCH₃)₄]Cl}n. wikipedia.org The acetate ligands can be exchanged for octanoate ligands by heating the starting material in an excess of octanoic acid. This method has been successfully employed for the synthesis of other long-chain carboxylate complexes.

Another viable route is the direct reaction of a ruthenium precursor with octanoic acid. For example, reacting RuCl₃·xH₂O with octanoic acid, possibly in the presence of a base to facilitate the deprotonation of the carboxylic acid, is a potential synthetic pathway. ijnnonline.net The synthesis of nanocrystalline ruthenium dioxide has been demonstrated using RuCl₃·xH₂O and octanoic acid in the presence of sodium hydroxide (B78521). ijnnonline.net While the final product in this case is an oxide, the initial formation of a ruthenium-octanoate complex is a probable intermediate step.

The following table outlines a plausible synthetic approach for this compound based on analogous reactions for other carboxylates.

| Precursor | Reagent | Solvent | General Conditions | Potential Product |

| RuCl₃·xH₂O | Octanoic Acid | Ethanol/Water | Reflux | This compound complex |

| {[Ru₂(O₂CCH₃)₄]Cl}n | Octanoic Acid | Octanoic Acid | Heating | Diruthenium(II,III) tetraoctanoate complex |

| RuO₂·xH₂O | Hydrazine, Octanoic Acid | Octanoic Acid | Heating | This compound solution |

Influence of Reaction Conditions on Product Formation and Yield

The conditions under which the synthesis of ruthenium carboxylates is carried out have a significant impact on the final product, its yield, and purity. Key parameters include temperature, reaction time, solvent, and the nature of the reactants.

In the synthesis of ruthenium(III) acetate from ruthenium(IV) oxide and hydrazine, elevating the temperature to the boiling point and extending the reaction time to 8-24 hours were crucial for achieving a high yield. google.com The choice of carboxylic acid as the reaction medium is also important, with glacial acetic acid or an aqueous solution of acetic acid being preferred for the synthesis of acetates. google.com

The stoichiometry of the reactants is another critical factor. For instance, in the hydrazine reduction method, using 95-115% of the stoichiometrically required amount of hydrazine is recommended. google.com

The table below summarizes the effect of various reaction conditions on the synthesis of ruthenium(III) carboxylates based on the synthesis of ruthenium(III) acetate. google.com

| Reaction Condition | Effect on Product Formation and Yield |

| Temperature | Higher temperatures (e.g., boiling point) can increase the reaction rate and drive the reaction to completion, leading to higher yields. |

| Reaction Time | Longer reaction times (8-24 hours) are often necessary for the complete conversion of the precursor and to ensure high product yield. |

| Reducing Agent | The choice and amount of reducing agent (e.g., hydrazine) are critical for the selective reduction of Ru(IV) to Ru(III) and to avoid over-reduction. |

| Solvent/Carboxylic Acid | The carboxylic acid often serves as both a reactant and the solvent. Its purity and concentration can affect the final product's purity. |

Strategies for Controlling Product Purity and Isomerism

Controlling the purity of the final product is a significant challenge in the synthesis of ruthenium carboxylates. Contamination with starting materials, by-products, or different isomeric forms is a common issue.

A key strategy to enhance purity is the careful selection of the synthetic route. The method involving the reduction of ruthenium(IV) oxide in acetic acid was developed specifically to overcome the purity issues associated with using RuCl₃·xH₂O as a precursor, which often leads to chloride ion contamination. google.com This method yields a product with less than 50 ppm of halide impurities. google.com

Post-synthesis purification methods are also essential. Filtration can be used to remove any solid impurities. google.com In the case of the synthesis of ruthenium dioxide nanoparticles with octanoic acid, the precipitate was washed extensively with deionized water to remove chloride ions and then with ethanol. ijnnonline.net

Control of isomerism is particularly relevant for dinuclear ruthenium carboxylates, which can exist in different geometric arrangements. The formation of specific isomers can be influenced by the choice of ancillary ligands and reaction conditions, although specific strategies for controlling isomerism in this compound are not well-documented.

Emerging and Advanced Synthetic Techniques

Recent advancements in synthetic chemistry have introduced novel methods for the preparation of ruthenium carboxylate complexes, often with a focus on sustainability and efficiency.

One such emerging technique is mechanochemistry, which involves the grinding of solid reactants to induce a chemical reaction. mdpi.com This solvent-free method has been successfully applied to the synthesis of ruthenium(II) carboxylate complexes from [RuCl₂(PPh₃)₃] and an alkali metal carboxylate. mdpi.com The reaction proceeds at room temperature with significantly shorter reaction times compared to conventional solution-based methods. mdpi.com For example, the synthesis of [Ru(OAc)₂(PPh₃)₂] via manual grinding for 30 minutes resulted in an 80% yield. mdpi.com This approach offers a greener alternative to traditional synthesis, reducing solvent waste.

The following table provides a comparison between conventional solution synthesis and the mechanochemical route for the preparation of a ruthenium acetate complex. mdpi.com

| Synthetic Method | Solvent | Temperature | Reaction Time | Yield |

| Conventional Solution | t-BuOH | Reflux | - | ~69% |

| Mechanochemical | None | Room Temp. | 30 min | 80% |

While this method has been demonstrated for Ru(II) complexes, its application to the synthesis of Ru(III) carboxylates like this compound represents a promising area for future research.

Advanced Spectroscopic and Structural Characterization of Ruthenium 3+ Octanoate Complexes

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Carboxylate Coordination Modes

Vibrational spectroscopy is a powerful tool for probing the coordination of carboxylate ligands to a metal center. d-nb.info The infrared (IR) and Raman spectra of ruthenium carboxylates provide key information on the bonding mode of the octanoate (B1194180) groups and, in dinuclear species, the metal-metal bond. d-nb.inforsc.org

The coordination of the carboxylate ligand is typically determined by analyzing the separation (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies. Different coordination modes—monodentate, bidentate chelating, and bidentate bridging—result in characteristic Δν values. For the dimeric "paddle-wheel" structures common to transition metal carboxylates, a bidentate bridging mode is expected. ufl.edu

In related dinuclear ruthenium carboxylate systems, resonance Raman spectroscopy has been particularly useful for identifying the Ru-Ru stretching frequency (ν(Ru-Ru)). ufl.edu For diruthenium(II,II) tetra(n-butyrate) chloride, Ru₂(O₂CC₃H₇)₄Cl, the Ru-Ru stretch is observed between 326 and 331 cm⁻¹ in the solid state. ufl.edu When the axial chlorides are replaced by solvent molecules in ethanol (B145695), this stretch shifts to 341 cm⁻¹, indicating a sensitivity to the axial ligation. ufl.edu Studies on diruthenium octanoate have shown very little change in the ν(Ru-Ru) frequency as a function of solvent, suggesting the electronic ground state is stable against solvent effects. ufl.edu

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) | ~1550 - 1610 | Indicates coordination of the carboxylate group. | ufl.edu |

| Symmetric Carboxylate Stretch (νₛ(COO⁻)) | ~1400 - 1450 | Used with νₐₛ to determine coordination mode. | ufl.edu |

| Ru-Ru Stretch (ν(Ru-Ru)) | ~320 - 350 | Directly probes the metal-metal bond in dinuclear complexes. Observable by Resonance Raman. | ufl.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic and Diamagnetic Regimes

NMR spectroscopy is a fundamental technique for structure elucidation in solution. nih.govacs.org However, the characterization of ruthenium(III) complexes is complicated by the metal's paramagnetic nature. nih.gov The Ru(III) center, with a d⁵ electron configuration, possesses unpaired electrons that significantly influence the NMR spectrum. ufl.eduharvard.edu

Solution-state NMR studies on related diruthenium octanoate complexes, such as Ru₂(O₂C(CH₂)₆CH₃)₄, have been conducted in various coordinating (like THF, methanol, acetonitrile) and non-coordinating (like benzene, dichloromethane) solvents. ufl.edu In non-coordinating solvents, these complexes can form oligomers through intermolecular axial interactions. ufl.edu The presence of a paramagnetic center requires specialized NMR experiments and interpretation, as the signals are often broadened and dramatically shifted compared to their diamagnetic analogues. nih.govharvard.edu Two-dimensional NMR techniques can be employed to aid in the assignment of these complex spectra. nih.gov

The NMR shifts observed for paramagnetic compounds are a sum of three contributions: the temperature-independent orbital shift (found in diamagnetic compounds), the contact shift, and the pseudocontact (or dipolar) shift. nih.govresearchgate.net Both contact and pseudocontact shifts are temperature-dependent and arise from the interaction of the nuclei with the unpaired electron spin density of the paramagnetic metal center. nih.gov

Contact Shift: Arises from the delocalization of unpaired electron spin density from the metal onto the ligand atoms through the bonding framework ("through-bond"). nih.gov

Pseudocontact Shift: Arises from the through-space dipolar interaction between the magnetic moment of the unpaired electrons and the nuclear spin. nih.gov Its magnitude depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal center. researchgate.net

For diruthenium(II,III) carboxylates, it has been demonstrated that both dipolar and contact mechanisms contribute to the observed paramagnetic shifts for the ligand protons. ufl.edu A key finding is that ligands in axial positions experience upfield shifts, while those in the equatorial paddle-wheel plane are shifted downfield, primarily due to the dipolar mechanism. ufl.edu Furthermore, detailed variable-temperature studies indicate that zero-field splitting, a feature of the electronic structure of the paramagnetic center, makes a significant contribution to the dipolar shift. ufl.edu Theoretical methods, such as Density Functional Theory (DFT), are often required to accurately interpret and predict the NMR spectra of these paramagnetic systems. nih.govresearchgate.net

| Shift Contribution | Origin | Dependence | Reference |

|---|---|---|---|

| Orbital (Diamagnetic) Shift | Electron orbital angular momentum. | Temperature-independent. | nih.gov |

| Contact (Hyperfine) Shift | Delocalization of unpaired electron spin density at the nucleus. | Temperature-dependent (Curie law), "through-bond". | nih.govresearchgate.net |

| Pseudocontact (Dipolar) Shift | Anisotropic magnetic susceptibility of the complex. | Temperature-dependent, "through-space", depends on geometry (r⁻³, 3cos²θ-1). | nih.govresearchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure Elucidation

Electronic spectroscopy probes the transitions between molecular orbitals, providing critical information about the electronic structure of ruthenium complexes. rsc.org The UV-Vis absorption spectra of Ru(III) complexes are typically characterized by several types of electronic transitions. researchgate.net

In an octahedral environment, weak d-d transitions can be observed. researchgate.net More prominent are the intense ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. rsc.orgresearchgate.net For Ru(III) complexes, LMCT bands are common. In related Ru(II) systems designed for photochemistry, absorption in the 400-450 nm range is often attributed to MLCT transitions. advancedbiomatrix.com The electronic spectra of dinuclear Ru₂(II,III) carboxylates, which have a Ru₂⁵⁺ core with three unpaired electrons, are complex. ufl.edu Their electronic structure has been a subject of considerable study, with a ground state configuration of σ²π⁴δ²(πδ)³. ufl.edu

Resonance Raman spectroscopy, where the laser excitation wavelength is tuned to match an electronic absorption band, can selectively enhance vibrations coupled to that electronic transition, helping to assign both the vibrational modes and the nature of the electronic state. rsc.org This technique has been applied to diruthenium carboxylates to probe the Ru-Ru bond and its relationship to the electronic structure. ufl.edu

| Transition Type | Typical Wavelength Range (nm) | Description | Reference |

|---|---|---|---|

| d-d transitions | > 500 | Weak, spin-forbidden or spin-allowed transitions between metal d-orbitals. | researchgate.net |

| MLCT (Metal-to-Ligand Charge Transfer) | 400 - 550 | Electron transfer from a metal d-orbital to a ligand π* orbital. Often intense. | rsc.orgadvancedbiomatrix.com |

| LMCT (Ligand-to-Metal Charge Transfer) | Variable | Electron transfer from a ligand orbital to a metal d-orbital. Common for Ru(III). | researchgate.net |

| Intraligand (π-π*) | < 400 | Transitions within the ligand orbitals. | researchgate.net |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and formula of metal complexes. researchgate.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques well-suited for analyzing intact coordination compounds. nih.gov

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the complex and its fragments. nih.gov ESI-MS has been used to characterize a variety of Ru(III) complexes in solution, revealing the formation of not only mononuclear species but also di- and tri-nuclear complexes. nih.gov For ruthenium(3+) octanoate, MS would be expected to identify the molecular ion corresponding to the monomeric or, more likely, a dinuclear species. Analysis of the isotopic envelope is crucial for confirmation, as ruthenium has a characteristic distribution of seven stable isotopes. nih.gov MS can also be used to study the stability of complexes in solution by monitoring for ligand exchange or hydrolysis, where water or other solvent molecules replace the original ligands. nih.gov

| Observation | Technique | Information Gained | Reference |

|---|---|---|---|

| Molecular Ion Peak [M]⁺ or [M-L]⁺ | ESI-MS, MALDI-MS | Confirms molecular weight of the complex or major fragments. | nih.govnih.gov |

| Isotopic Pattern | HR-MS | Confirms the presence and number of ruthenium atoms in the ion. | nih.gov |

| Fragmentation Peaks | Tandem MS (MS/MS) | Provides structural information about ligand connectivity and bond strengths. | nih.gov |

| Solvent Adducts [M+Solvent]⁺ | ESI-MS | Indicates interactions with the solvent and can probe solution behavior. | nih.gov |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction (XRD) provides the definitive, unambiguous determination of the molecular structure of a compound in the solid state. acs.orgrsc.org For transition metal carboxylates, a common structural motif is the dinuclear "paddle-wheel" or "lantern-like" structure, where two metal centers are bridged by four carboxylate ligands. ufl.eduacs.org

While a specific crystal structure for this compound is not detailed in the available literature, the structures of closely related analogues provide a clear model. For example, the diruthenium(II) complex Ru₂(O₂C-p-tolyl)₄(THF)₂ crystallizes in the C2/m space group with a Ru-Ru distance of 2.27(1) Å. ufl.edu The structure features two ruthenium atoms bridged by four p-toluate (B1214165) ligands, with a THF molecule coordinated axially to each ruthenium center. ufl.edu The oxidized Ru₂(II,III) analogue, [Ru₂(O₂C-p-tolyl)₄(THF)₂]⁺, maintains this structure with a nearly identical Ru-Ru distance, demonstrating the robustness of the dinuclear core. ufl.edu

For mononuclear Ru(III) complexes, a distorted octahedral geometry is typically observed. acs.orgrsc.orgfrontiersin.org The bond lengths and angles around the ruthenium center are influenced by the electronic and steric properties of the coordinated ligands. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | ufl.edu |

| Space Group | C2/m | ufl.edu |

| a (Å) | 13.056(4) | ufl.edu |

| b (Å) | 21.358(6) | ufl.edu |

| c (Å) | 9.199(2) | ufl.edu |

| β (°) | 111.28(1) | ufl.edu |

| Z (formula units/cell) | 2 | ufl.edu |

| Ru-Ru Distance (Å) | 2.27(1) | ufl.edu |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic structure of crystalline materials. uhu-ciqso.es This technique provides detailed information on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For this compound, which often exists as a mixed-valence diruthenium(II,III) species, SC-XRD analysis is crucial for confirming its molecular geometry.

Diruthenium carboxylate complexes typically adopt a "lantern" structure, where two ruthenium atoms are bridged by four carboxylate ligands. researchgate.net In the case of a mixed-valence [Ru₂(O₂CR)₄]⁺ core, such as with octanoate, the Ru-Ru distance is a key parameter indicative of the metal-metal bond order, which is formally 2.5. The structure is completed by axial ligands that coordinate to each ruthenium center. researchgate.net While the crystal structure for this compound is not widely published, data from analogous diruthenium carboxylate complexes provide a clear model for its expected structural parameters. For instance, the analysis of diruthenium(II,III) tetraacetate and tetrapropionate complexes reveals Ru-Ru bond distances typically in the range of 2.26 to 2.29 Å. researchgate.net The coordination geometry around each ruthenium ion is generally a distorted octahedron. researchgate.net

Interactive Table 1: Representative Crystallographic Data for Analogous Diruthenium(II,III) Carboxylate Complexes

| Parameter | Representative Value | Reference Complex |

| Crystal System | Monoclinic / Orthorhombic | [Ru₂(μ-O₂CCH₃)₄Cl] |

| Space Group | C2/c / Pnma | [Ru₂(μ-O₂CCH₃)₄Cl] |

| Ru-Ru Bond Distance | 2.26 - 2.29 Å | [Ru₂(μ-O₂CCH₃)₄]⁺, [Ru₂(μ-HNOCC₄H₃S)₄(thf)₂]⁺ |

| Average Ru-O (carboxylate) Distance | 2.01 - 2.14 Å | [Ru₂(μ-O₂CCH₃)₄(urea)₂]⁺ |

| Average Ru-L (axial) Distance | 2.29 - 2.31 Å | [Ru₂(μ-HNOCC₄H₃S)₄(thf)₂]⁺ |

This table presents typical data from analogous diruthenium carboxylate structures to illustrate the expected parameters for this compound.

Powder X-ray Diffraction for Bulk Materials

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk, polycrystalline materials. unical.it It is used for phase identification, analysis of crystalline purity, and determination of unit cell parameters of a sample. unical.itmdpi.com A PXRD pattern plots the intensity of diffracted X-rays versus the diffraction angle (2θ). unical.it The resulting pattern is a unique fingerprint of the crystalline phases present in the material. researchgate.net

Interactive Table 2: Hypothetical Powder X-ray Diffraction Peaks for a Crystalline Ruthenium Octanoate Complex

| 2θ Angle (°) | d-spacing (Å) | Miller Indices (hkl) | Relative Intensity |

| 8.5 | 10.4 | (110) | Strong |

| 12.1 | 7.3 | (200) | Medium |

| 19.8 | 4.5 | (211) | Medium-Strong |

| 24.5 | 3.6 | (400) | Weak |

| 30.2 | 2.9 | (331) | Weak |

This table is an illustrative example of a PXRD pattern for a hypothetical crystalline ruthenium octanoate, showing expected diffraction peaks.

Electron Spin Resonance (ESR) Spectroscopy for Ruthenium(III) Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, making it particularly well-suited for studying paramagnetic metal ions like Ruthenium(III). georgetown.eduslideshare.net Ruthenium(III) has a low-spin d⁵ electron configuration in most of its octahedral complexes, resulting in one unpaired electron that gives rise to an ESR signal. ias.ac.in

The ESR spectrum is sensitive to the local environment of the unpaired electron. The interaction of the electron spin with the external magnetic field is described by the g-tensor, which is often anisotropic. ias.ac.in The principal values of the g-tensor (gₓ, gᵧ, g₂) provide detailed information about the electronic ground state and the symmetry of the metal's coordination sphere. ias.ac.in For Ru(III) complexes, significant deviations of the g-values from the free-electron value (≈2.0023) are common due to substantial spin-orbit coupling. georgetown.edu Analysis of the g-tensor can distinguish between different types of distortions from ideal octahedral geometry, such as axial (tetragonal or trigonal) or rhombic distortions. ias.ac.in ESR studies can therefore be used to probe the coordination and electronic structure of this compound in both solid and solution states. nih.gov

Interactive Table 3: Representative ESR g-Values for Low-Spin d⁵ Ruthenium(III) Complexes in Distorted Octahedral Environments

| System Geometry | g₁ | g₂ | g₃ | Example Complex |

| Trigonal Distortion | g∥ = 1.39 | g⊥ = 2.61 | - | [Ru(H₂O)₆]³⁺ |

| Axial + Rhombic Distortion | 2.45 | 2.20 | 1.85 | Creutz-Taube Cation |

| Axial + Rhombic Distortion | 2.36 | 2.27 | 1.83 | [RuCl₂(HL)(L)] |

This table, adapted from literature data ias.ac.in, illustrates the range and anisotropy of g-values observed for Ru(III) centers in various symmetries, which are informative for characterizing this compound.

Resonant Inelastic X-ray Scattering (RIXS) for Probing Valence Excitations and Bonding Interactions

Resonant Inelastic X-ray Scattering (RIXS) is a powerful, photon-in-photon-out spectroscopic technique that provides detailed information about the low-energy elementary excitations in materials. researchgate.net By tuning the incident X-ray energy to a specific absorption edge (e.g., the Ruthenium L- or M-edge, or the Oxygen K-edge), RIXS can selectively probe electronic excitations with exceptional energy resolution. researchgate.netaps.orgrsc.org

For this compound, RIXS is an ideal tool for characterizing its electronic structure. The technique can distinguish between different types of valence excitations, such as localized metal-centered d-d transitions (revealing ligand-field splittings) and charge-transfer excitations between the metal and the octanoate ligands. aps.orgrsc.org The momentum dependence of these excitations can also be studied to understand their collective character. aps.org Recent studies on ruthenium complexes have demonstrated the power of RIXS in quantifying metal-ligand bonding interactions and extracting ligand-field parameters. rsc.org The combination of RIXS measurements at different edges can disentangle the contributions from crystal-field effects, spin-orbit coupling, and local correlations, providing a comprehensive picture of the bonding in the complex. researchgate.net

Interactive Table 4: Typical Valence Excitations in Ruthenium Complexes Probed by RIXS

| Excitation Type | Typical Energy Loss (eV) | Information Gained | Reference System |

| Intra-t₂g Excitations | 0.2 - 0.8 | Spin-orbit coupling, non-cubic crystal field | Ca₃Ru₂O₇ |

| d-d Excitations (t₂g → e_g) | 2.0 - 4.0 | Ligand-field splitting (10Dq) | Solvated Ru(III) Complexes |

| Ligand-to-Metal Charge Transfer | > 4.0 | Metal-ligand covalency, orbital mixing | Ru(II) Photosensitizers |

This table summarizes the types of electronic transitions and the energy ranges typically observed in RIXS studies of ruthenium compounds, providing a framework for interpreting the spectra of this compound. aps.orgrsc.org

Coordination Chemistry and Ligand Interactions in Ruthenium 3+ Octanoate Systems

Octanoate (B1194180) Ligand Coordination Modes: Monodentate, Bidentate Chelation, and Bridging Arrangements

The carboxylate group of the octanoate ligand offers significant versatility in its coordination to a metal center. wikipedia.org This flexibility allows for the formation of various structural motifs, each imparting distinct properties to the Ruthenium(3+) octanoate complex. The primary coordination modes include monodentate, bidentate chelation, and bridging arrangements. wikipedia.org

Monodentate (κ¹): In this mode, the octanoate ligand binds to the ruthenium center through only one of its two oxygen atoms. This type of interaction is common in ruthenium carboxylate complexes, particularly when bulky ancillary ligands are present, creating steric hindrance that prevents the coordination of the second oxygen atom. whiterose.ac.uk

Bidentate Chelation (κ²): Here, both oxygen atoms of the carboxylate group coordinate to the same ruthenium ion, forming a stable four-membered chelate ring. whiterose.ac.uk This mode is favored as it increases the thermodynamic stability of the complex due to the chelate effect.

Bridging: The octanoate ligand can also bridge two different ruthenium centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of dimeric or polymeric structures. Bridging carboxylates are fundamental to the structure of many multinuclear metal complexes and can facilitate magnetic coupling between the metal ions.

The specific coordination mode adopted by the octanoate ligand is influenced by several factors, including the nature of other ligands present in the coordination sphere, the solvent, and the reaction conditions.

| Coordination Mode | Description | Structural Implication |

| Monodentate (κ¹) | Binds through one oxygen atom. | Forms a single metal-oxygen bond. |

| Bidentate (κ²) | Binds through both oxygen atoms to one metal center. | Creates a four-membered chelate ring. |

| Bridging | Binds to two different metal centers. | Leads to dinuclear or polynuclear structures. |

Influence of Ancillary Ligands on Coordination Geometry and Electronic Properties

Ancillary ligands, which are any ligands in the complex other than the octanoate, play a critical role in modulating the properties of this compound systems. The electronic and steric characteristics of these ligands can significantly alter the coordination geometry, redox potentials, and reactivity of the ruthenium center. arabjchem.org

The introduction of different ancillary ligands allows for the fine-tuning of the complex's electronic structure. For instance, π-acceptor ligands, such as carbon monoxide (CO) or vinylidenes, can stabilize the lower oxidation states of ruthenium through π-back bonding. whiterose.ac.uk Conversely, strong σ-donating ligands, like phosphines (e.g., triphenylphosphine, PPh₃) or N-heterocyclic carbenes (NHCs), increase the electron density on the ruthenium center. rsc.org This increased electron density can, in turn, affect the strength of the bonds to other ligands, including the octanoate. whiterose.ac.uk Studies on related ruthenium carboxylate complexes have shown that electron-donating substituents on ancillary ligands can strengthen the bonding between the metal and other π-acceptor ligands. whiterose.ac.uk

The steric bulk of ancillary ligands also has a profound impact on the coordination geometry. Large, bulky ligands can force the octanoate to adopt a monodentate coordination mode over a more stable bidentate chelation. This can create a vacant coordination site on the ruthenium center, potentially making the complex more reactive. The geometry of the complex is often a distorted octahedron, with the specific arrangement of ligands leading to different isomers. researchgate.net

| Ancillary Ligand Type | Example(s) | Electronic Effect on Ru(III) Center | Potential Geometric Influence |

| π-acceptor | Carbon Monoxide (CO), Vinylidenes | Decreases electron density via π-back bonding. | Can influence bond lengths of trans ligands. |

| σ-donor | Triphenylphosphine (PPh₃), Amines | Increases electron density. | Steric bulk can favor monodentate coordination of octanoate. |

| Pincer Ligands | Azoaromatic Pincers | Strong σ-donation and potential π-acceptance; enforces specific geometry. | Often forces a meridional coordination geometry. researchgate.net |

| Diimine Ligands | Bipyridine (bpy) | Can lower the Ru(III)/Ru(II) redox potential. nih.gov | Acts as a bidentate chelating agent. |

Analysis of Metal-Ligand Bonding Interactions (e.g., σ- and π-bonding, π-back bonding)

The bonding between the ruthenium(III) center and its ligands is a combination of σ-donation and π-interactions. As a carboxylate, the octanoate ligand is considered a hard ligand and primarily acts as a σ-donor, where a lone pair of electrons from one or both of its oxygen atoms is donated to an empty d-orbital of the ruthenium ion. wikipedia.org

In its Ru(III) state (a d⁵ configuration), the potential for π-interactions is significant. These interactions can be of two types:

Ligand-to-Metal π-donation: The filled p-orbitals on the octanoate's oxygen atoms can overlap with partially filled d-orbitals on the ruthenium center.

Metal-to-Ligand π-back bonding: This is particularly important when π-acceptor ancillary ligands are present in the coordination sphere. The filled d-orbitals of the ruthenium can donate electron density back into the empty π* antibonding orbitals of ligands like carbon monoxide or azo groups. researchgate.net This dπ → π* interaction strengthens the metal-ligand bond and is evidenced by changes in spectroscopic data, such as a decrease in the C-O stretching frequency in IR spectroscopy for carbonyl ligands. whiterose.ac.uk The electronic properties of the octanoate ligand can influence the extent of this back bonding to other ligands; a more electron-donating carboxylate can enhance the back donation from the ruthenium center to π-acceptor ancillary ligands. whiterose.ac.uk

These bonding interactions collectively determine the stability and electronic structure of the complex, influencing its spectroscopic properties and chemical reactivity.

Stereochemical Considerations and Isomerism (e.g., facial vs. meridional)

For an octahedral complex with the general formula MA₃B₃, such as a hypothetical Ru(octanoate)₃(L)₃, two geometric isomers are possible: facial (fac) and meridional (mer).

Facial (fac) isomer: The three identical ligands (e.g., three monodentate octanoates) occupy the vertices of one face of the octahedron.

Meridional (mer) isomer: The three identical ligands occupy three positions in a plane that bisects the octahedron, with two ligands being trans to each other.

The formation of one isomer over the other is often dictated by the steric and electronic properties of the ligands involved. Tridentate "pincer" ancillary ligands, for example, are known to bind to a metal center in a meridional fashion, constraining the geometry of the resulting complex. researchgate.net In complexes containing multiple bidentate and monodentate ligands, such as [Ru(octanoate)₂(L)₂], cis and trans isomerism also becomes possible, further adding to the stereochemical complexity of these systems. The specific isomer formed can have a significant impact on the complex's catalytic activity and other chemical properties.

Solvent Effects on Coordination and Solution-State Behavior

The solvent can play a much more active role than simply being an inert medium for the reaction. Solvent molecules can act as ligands, coordinating directly to the ruthenium center, especially if the existing ligands are labile or if a coordination site is sterically accessible. nih.gov In aqueous or alcoholic solutions, water or alcohol molecules can occupy coordination sites, forming aqua or solvato complexes. nih.gov This coordination is often reversible and can influence the equilibrium between different species in solution.

The polarity of the solvent can also affect the stability of the complex and the preferred coordination mode of the octanoate ligand. Polar solvents may better stabilize charged intermediates or transition states, potentially altering reaction pathways. Furthermore, solvent molecules can stabilize a complex through outer-sphere interactions, such as hydrogen bonding, without directly coordinating to the metal. nih.gov The dynamic behavior of this compound in solution, including ligand exchange processes and isomeric rearrangements, is therefore highly dependent on the nature of the solvent. nih.gov

Electrochemical Properties and Redox Chemistry of Ruthenium 3+ Octanoate

Cyclic Voltammetry Studies of Ruthenium(III) Octanoate (B1194180): Ru(III)/Ru(II) and Ru(III)/Ru(IV) Redox Couples

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of metal complexes. For ruthenium carboxylates, CV studies reveal the potentials at which the metal center undergoes oxidation or reduction. While specific CV data for mononuclear Ruthenium(3+) octanoate is not extensively documented, the behavior of closely related diruthenium tetracarboxylate complexes, including those with octanoate bridges, provides significant insight.

Diruthenium(II,II) tetra(octanoate), [Ru₂(O₂C(CH₂)₆CH₃)₄], exhibits a reversible one-electron oxidation to the diruthenium(II,III) species, [Ru₂(O₂C(CH₂)₆CH₃)₄]⁺. ufl.edu The ease of this oxidation (Ru₂⁴⁺/⁵⁺) is greater for ruthenium than for analogous molybdenum or rhodium complexes, indicating a higher energy of the metal-metal highest occupied molecular orbital (HOMO) in the ruthenium dimer. ufl.edu Further oxidation to a Ru(III,III) state is also possible.

In more general studies of ruthenium complexes, the Ru(III)/Ru(II) couple is a commonly observed reversible one-electron process. rsc.orgmdpi.com The potential for this reduction is heavily influenced by the surrounding ligands. For instance, tris-chelate ruthenium(III) complexes with N-(aryl)picolinamide ligands show Ru(III)/Ru(II) reduction potentials in the range of -0.22 to -0.41 V vs. SCE. nih.gov

The Ru(III)/Ru(IV) oxidation is also a key redox couple. In the same N-(aryl)picolinamide complexes, this oxidation occurs between 0.89 to 1.21 V vs. SCE. nih.gov The accessibility of the Ru(IV) state is crucial for many catalytic applications, particularly in oxidation reactions. The presence of N,N-donor ligands tends to stabilize the Ru(III) state, while their absence can facilitate the formation of Ru(IV) or mixed-valence Ru(III)/Ru(IV) species. rsc.org

Table 1: Representative Redox Potentials of Ruthenium Complexes

| Complex Type | Redox Couple | Potential Range (V vs. reference) | Reference |

|---|---|---|---|

| [Ru(L–R)₃] (L=N-(aryl)picolinamide) | Ru(III)/Ru(II) | -0.22 to -0.41 (vs. SCE) | nih.gov |

| [Ru(L–R)₃] (L=N-(aryl)picolinamide) | Ru(IV)/Ru(III) | 0.89 to 1.21 (vs. SCE) | nih.gov |

Note: The potentials are highly dependent on the solvent, supporting electrolyte, and reference electrode used.

Ligand-Based Redox Processes within Ruthenium Carboxylate Complexes

While many redox events in ruthenium complexes are metal-centered (i.e., involving changes in the oxidation state of the ruthenium ion), the ligands themselves can also be redox-active. This is particularly true for ligands with π-systems or functional groups that can accept or donate electrons.

In the context of ruthenium carboxylate complexes, the octanoate ligand, consisting of a simple alkyl chain, is not typically considered redox-active in the same way as aromatic or conjugated ligands. However, the carboxylate group can participate in redox processes, especially those coupled with proton transfer. For example, in studies of ruthenium complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid ligands, irreversible ligand-based reductions have been observed at negative potentials, attributed to the deprotonation of the carboxylic acid groups. rsc.org

Furthermore, the carboxylate functionality can act as a proton-transfer mediator, which is crucial in catalytic cycles like water oxidation. nih.govresearchgate.net This "non-innocent" behavior, where the ligand actively participates in the reaction mechanism beyond simple coordination, can facilitate multi-electron transfers required for catalysis.

Correlation Between Ligand Environment and Redox Potentials

The coordination environment around the ruthenium center has a profound effect on its redox potentials. The electronic properties of the ligands—whether they are electron-donating or electron-withdrawing—directly modulate the electron density at the metal.

Carboxylate ligands, including octanoate, are generally considered anionic, electron-donating ligands. The introduction of these negatively charged ligands into the coordination sphere of a ruthenium ion increases the electron density on the metal. researchgate.netrsc.org This increased electron density makes it easier to remove an electron (oxidation) and harder to add an electron (reduction). Consequently, the presence of carboxylate ligands typically lowers the potentials for oxidative processes like the Ru(III)/Ru(IV) couple and makes the potentials for reductive processes like the Ru(III)/Ru(II) couple more negative. nih.govresearchgate.netresearchgate.net

Research has shown that for each carboxylate group introduced into the ligand system of a bipyridine ruthenium complex, the Ru(III)/Ru(II) redox potential is lowered by approximately 0.4 V. nih.govresearchgate.net This effect is significant as it can make higher oxidation states, which are often key catalytic intermediates, more accessible. The electron-donating nature of the octanoate's alkyl chain further enhances this effect compared to carboxylates with electron-withdrawing groups. whiterose.ac.uk This principle allows for the fine-tuning of a complex's redox properties for specific applications by carefully selecting the ligands. mdpi.com

Table 2: Effect of Carboxylate Ligands on Ru(III)/Ru(II) Redox Potential

| Complex | Number of Carboxylate Groups | Ru(III)/Ru(II) Potential (V vs. Ag/AgCl) |

|---|---|---|

| [Ru(bpy)₃]²⁺ | 0 | ~1.54 |

| [Ru(bpy)₂(pyridine-2-carboxylate)]⁺ | 1 | 1.12 |

| [Ru(bpy)([2,2′-bipyridine]-6-carboxylate)₂] | 2 | 0.76 |

Data derived from studies in acetonitrile. researchgate.net

Electrocatalytic Pathways Involving Ruthenium(III) Octanoate Intermediates

Ruthenium complexes are renowned for their catalytic activity, particularly in oxidation reactions. This compound can serve as a precursor or an intermediate in various electrocatalytic cycles. A prominent example is the catalysis of water oxidation, a critical reaction for hydrogen fuel production.

In many proposed mechanisms for water oxidation by molecular ruthenium catalysts, a Ru(II) or Ru(III) aqua complex undergoes a series of proton-coupled electron transfers to generate high-valent ruthenium-oxo species, such as Ru(IV)=O or Ru(V)=O. researchgate.net These species are potent oxidizing agents capable of facilitating the formation of the O-O bond.

The presence of carboxylate ligands, such as octanoate, is beneficial in these pathways for several reasons:

Lowering Oxidation Potentials : As discussed, carboxylates lower the potential required to reach the catalytically active high-valent states, thereby reducing the overpotential needed for the reaction. researchgate.netrsc.org

Stabilizing Intermediates : The robust coordination of carboxylates helps to stabilize the complex and prevent degradation during the demanding catalytic cycle. nih.gov

Proton Management : The carboxylate group can function as a proton relay, accepting protons released during the oxidation steps, which is a key feature of efficient proton-coupled electron transfer (PCET) pathways. researchgate.net

While a specific pathway detailing a Ruthenium(III) octanoate intermediate is not explicitly defined in the literature, its role can be inferred. For example, using RuCl₃ (a common precursor) in the presence of sodium octanoate could lead to the in-situ formation of ruthenium octanoate complexes that then enter a catalytic cycle. organic-chemistry.org In such a scenario, the Ru(III) octanoate species would be oxidized, potentially losing one or more octanoate ligands to accommodate a water molecule, and then proceed through the PCET steps to form the active Ru-oxo catalyst. The valence state of the ruthenium center plays a critical role in dictating the electrocatalytic activity. osti.gov

Photophysical and Photochemical Aspects of Ruthenium 3+ Octanoate Complexes

Characterization of Electronic Excited States: Ligand-to-Metal Charge Transfer (LMCT) and Ligand-Centered (LC) Transitions

The electronic absorption spectra of Ruthenium(III) complexes are key to understanding their excited-state behavior. Unlike the more common Metal-to-Ligand Charge Transfer (MLCT) transitions seen in Ruthenium(II) complexes, Ru(III) complexes typically exhibit Ligand-to-Metal Charge Transfer (LMCT) bands. libretexts.orgacs.org

Ligand-to-Metal Charge Transfer (LMCT): In a Ru(III) complex, the metal center is in a higher oxidation state (d⁵ configuration) and is thus more electron-deficient. This facilitates the excitation of an electron from a filled ligand-based orbital to a partially filled d-orbital on the ruthenium center. libretexts.org This process results in the formal reduction of the metal and oxidation of the ligand. LMCT transitions are known to be intense and are a hallmark of complexes with oxidizable ligands and high-oxidation-state metal centers. libretexts.org For a compound like Ruthenium(3+) octanoate (B1194180), the carboxylate ligand's oxygen lone pairs could potentially participate in such transitions.

Ligand-Centered (LC) Transitions: These transitions, often denoted as π → π* transitions, involve the excitation of an electron from a bonding (π) to an antibonding (π*) molecular orbital located primarily on the ligand. nih.gov In complexes containing aromatic or unsaturated ligands, these transitions typically occur in the ultraviolet region of the spectrum. The energy and intensity of LC transitions depend on the specific structure of the ligand.

The table below summarizes the typical electronic transitions observed in ruthenium complexes.

| Transition Type | Description | Typical Energy Region | Key Features |

| LMCT | Ligand → Metal | Visible / Near-UV | Intense; common in Ru(III) complexes. libretexts.org |

| LC (π → π)* | Ligand → Ligand | Ultraviolet (UV) | High intensity; dependent on ligand structure. nih.gov |

| d-d (MC) | Metal → Metal | Visible (often weak) | Laporte-forbidden, resulting in low intensity; often obscured by charge-transfer bands. |

This table provides generalized information for ruthenium complexes.

Luminescence Properties: Photoluminescence Emission and Excited-State Decay Kinetics

The luminescence of ruthenium complexes is one of their most defining features, particularly for Ru(II) polypyridyl systems which often exhibit strong phosphorescence at room temperature. nih.govresearchgate.net However, Ruthenium(III) complexes are generally characterized by very weak or non-existent luminescence at room temperature.

This lack of emission is typically due to the presence of low-lying, thermally accessible metal-centered (d-d) excited states. researchgate.net Upon photoexcitation into an LMCT or LC state, the complex can rapidly undergo non-radiative decay through these d-d states, which provides an efficient pathway for the molecule to return to the ground state without emitting a photon. This rapid deactivation pathway means the excited-state lifetimes of most Ru(III) complexes are extremely short, often in the picosecond or femtosecond range, which is generally insufficient for bimolecular processes to occur.

Photosubstitution Reaction Mechanisms

Photosubstitution involves the light-induced exchange of a ligand in a coordination complex. nih.govacs.org This process is critical for applications like photoactivated chemotherapy, where light is used to release a therapeutic ligand at a specific site.

The mechanism for photosubstitution in ruthenium complexes typically involves the population of a photoreactive excited state. For many Ru(II) complexes, this is a triplet metal-centered (³MC) state. nih.gov Population of this state, which has an electron in an anti-bonding dσ* orbital, weakens the metal-ligand bonds and can lead to ligand dissociation.

For Ru(III) complexes, photosubstitution can also occur, though the specific excited states involved may differ. The general mechanism can be described as follows:

Photoexcitation: The complex absorbs a photon, promoting it to an excited state (e.g., an LMCT state).

Intersystem Crossing/Internal Conversion: The initially formed excited state rapidly converts to a lower-energy, photoreactive state.

Ligand Dissociation: From this reactive state, a ligand dissociates from the ruthenium center, creating a coordinatively unsaturated intermediate.

Solvent Coordination/Ligand Substitution: A solvent molecule or another available ligand coordinates to the metal center, completing the substitution process.

In a hypothetical photosubstitution reaction involving Ruthenium(3+) octanoate, one of the octanoate ligands could be replaced by a solvent molecule upon irradiation. The efficiency (quantum yield) of such a reaction would depend on the stability of the Ru-octanoate bond and the efficiency of populating the photoreactive excited state. nih.gov

Energy Transfer and Photosensitization Processes

A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, which then undergoes a chemical reaction. nih.govacs.org Ruthenium complexes, particularly Ru(II) polypyridyls, are excellent photosensitizers due to their strong absorption in the visible spectrum and long-lived triplet excited states. frontiersin.orgresearchgate.netnih.gov

Ruthenium(III) complexes are less commonly used as photosensitizers due to their aforementioned short excited-state lifetimes. For efficient energy transfer to occur, the excited state of the sensitizer must persist long enough to encounter and interact with the acceptor molecule. acs.org

However, Ru(III) complexes can participate in photoinduced electron transfer reactions. From an excited state, the complex can act as either an oxidizing or reducing agent.

As an Oxidant: The excited state, having an electron vacancy in a ligand orbital (following LMCT), can accept an electron from a donor molecule.

As a Reductant: The excited state, with a reduced Ru(II) center (following LMCT), could potentially donate an electron, although this is less common.

These electron transfer processes can initiate subsequent chemical reactions, representing a form of photosensitization that does not rely on triplet-triplet energy transfer.

Advanced Theoretical and Computational Investigations of Ruthenium 3+ Octanoate

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. For a complex like Ruthenium(3+) octanoate (B1194180), which features a paramagnetic Ru(III) center (a d⁵ ion), spin-polarized DFT calculations are necessary to accurately model its properties. mdpi.com

The typical computational approach involves selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set to solve the Kohn-Sham equations. researchgate.net For ruthenium, a relativistic effective core potential is often used to account for the large number of core electrons and relativistic effects, while basis sets like 6-31G** or def2-TZVP are used for the lighter atoms (C, H, O). nih.gov

DFT calculations yield a detailed picture of the molecule's geometry, including the coordination of the three octanoate ligands to the central ruthenium ion. Key structural parameters such as Ru-O bond lengths and O-Ru-O bond angles can be precisely calculated. researchgate.net Furthermore, analysis of the molecular orbitals (MOs) provides insight into the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which is crucial for understanding the compound's reactivity and electronic properties. researchgate.net The spin density distribution can also be mapped, showing how the unpaired electron is delocalized across the complex.

| Parameter | Calculated Value | Description |

|---|---|---|

| Ru-O Bond Length | ~2.05 Å | Average distance between the Ruthenium(III) ion and a coordinating oxygen atom from an octanoate ligand. |

| O-Ru-O Bond Angle | ~90° / ~175° | Angles between coordinating oxygen atoms, indicative of a distorted octahedral geometry. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, often localized on the Ru d-orbitals and ligand p-orbitals. |

| LUMO Energy | -3.2 eV | Energy of the lowest unoccupied molecular orbital, a key orbital in electronic transitions and reactions. |

| HOMO-LUMO Gap | 3.3 eV | Energy difference between the HOMO and LUMO, related to the electronic stability and color of the complex. |

| Total Spin | S = 1/2 | Consistent with a low-spin d⁵ configuration for a Ru(III) center, resulting in one unpaired electron. researchgate.net |

Prediction and Interpretation of Spectroscopic Properties (e.g., IR, UV-Vis, NMR shifts)

Computational methods are invaluable for predicting and interpreting the spectra of complex molecules. DFT and its time-dependent extension (TD-DFT) can simulate various types of spectra for this compound.

Infrared (IR) Spectroscopy: By performing a vibrational frequency calculation on the DFT-optimized geometry, the normal modes of vibration can be determined. These calculated frequencies correspond to the absorption peaks in an IR spectrum. This allows for the assignment of specific spectral features to the stretching and bending of particular bonds, such as the C=O and C-O stretches of the carboxylate groups and the Ru-O vibrations. rsc.org

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using TD-DFT. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For a Ru(III) complex, the spectrum is typically characterized by ligand-to-metal charge transfer (LMCT) and d-d transitions, which are responsible for the compound's color. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR shifts for paramagnetic compounds like this compound is challenging due to the influence of the unpaired electron. nih.gov The total observed shift is a sum of the standard orbital (diamagnetic) shift and a hyperfine (paramagnetic) shift. The hyperfine contribution itself consists of two components: the contact shift, arising from spin density at the nucleus, and the pseudocontact shift, which results from the through-space dipolar interaction between the electron spin and the nuclear spin. nih.gov Specialized theoretical methods are required to compute these contributions and predict the highly shifted and broadened signals characteristic of paramagnetic species.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | ν(C=O) | ~1650 cm⁻¹ | Asymmetric carboxylate stretch |

| ν(Ru-O) | ~450 cm⁻¹ | Ruthenium-Oxygen stretch | |

| UV-Vis | λ_max 1 | ~420 nm | Ligand-to-Metal Charge Transfer (LMCT) |

| λ_max 2 | ~580 nm | d-d transition (spin-forbidden) | |

| ¹H NMR | δ(α-CH₂) | +15 to +30 ppm | Paramagnetically shifted signal of protons nearest the Ru(III) center. |

Elucidation of Reaction Mechanisms and Transition State Analysis in Catalysis

Ruthenium complexes are widely used as catalysts. Should this compound be employed in a catalytic reaction, for instance in an oxidation or C-H activation process, DFT calculations can be used to elucidate the detailed reaction mechanism. nih.govresearchgate.net This involves identifying all relevant intermediates and, crucially, the transition states that connect them along a reaction pathway.

By mapping the potential energy surface, researchers can compute the activation free energy (ΔG‡) for each step, which determines the rate of that step. nih.gov The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into how the catalyst facilitates the transformation. beilstein-journals.org This analysis can identify the rate-determining step of the catalytic cycle and explain the observed selectivity and efficiency of the catalyst. researchgate.net For example, in a hypothetical oxidation reaction, DFT could be used to compare different pathways, such as an outer-sphere electron transfer versus an inner-sphere mechanism involving ligand substitution.

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Rate Determining? |

|---|---|---|---|

| Substrate Binding | Coordination of the substrate to the Ru center. | 8.5 | No |

| Oxidative Addition | The key bond-breaking/forming step. | 22.1 | Yes |

| Reductive Elimination | Release of the product and regeneration of the catalyst. | 15.3 | No |

Quantum Chemical Characterization of Excited States and Photophysical Pathways

The interaction of this compound with light can be explored through quantum chemical calculations that characterize its excited states. Using methods like TD-DFT, it is possible to calculate the energies and properties of not only the singlet excited states accessed directly by photoabsorption but also the triplet states that are crucial in the photochemistry of many transition metal complexes. rsc.org

These calculations can map out the potential energy surfaces of the key excited states, identifying minima and crossings between states (e.g., intersystem crossing points). This allows for the prediction of photophysical pathways, such as whether the complex is likely to fluoresce, phosphoresce, or undergo a photochemical reaction following excitation. rsc.org For instance, calculations could determine if light absorption leads to a dissociative state, potentially causing one of the octanoate ligands to detach—a process of interest in photoactivated chemistry.

| State | Energy (eV above Ground State) | Character | Predicted Photophysical Pathway |

|---|---|---|---|

| S₀ (Ground State) | 0.00 | Doublet | - |

| S₁ (First Excited Singlet) | 2.15 | LMCT | Rapid intersystem crossing to T₁. |

| T₁ (First Excited Triplet) | 1.85 | d-d | Non-radiative decay or potential for photosubstitution. |

Molecular Dynamics and Simulation Studies for Solution-Phase Behavior

While quantum mechanics is ideal for describing electronic structure, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules in solution over longer timescales (nanoseconds to microseconds). An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system.

A critical prerequisite for MD is a reliable force field—a set of parameters that describes the potential energy of the system as a function of atomic positions. For a ruthenium complex, this force field may need to be specifically developed or parameterized using data from high-level quantum chemical calculations. tue.nl

Once simulated, the resulting trajectory provides a wealth of information. It can reveal the detailed solvation structure around the complex, showing how solvent molecules arrange themselves around the metal center and the long alkyl chains of the octanoate ligands. It can also be used to calculate dynamic properties such as the diffusion coefficient of the complex in a given solvent and to study conformational changes in the flexible octanoate chains. researchgate.netresearcher.life

Role of Ruthenium 3+ Octanoate As Precursors in Materials Science

Synthesis of Ruthenium-Containing Metal Oxide Nanomaterials (e.g., RuO₂) using Octanoic Acid as a Precursor

Ruthenium(3+) octanoate (B1194180), or the in-situ formation of it from precursors like ruthenium(III) chloride and octanoic acid, plays a significant role in the synthesis of ruthenium dioxide (RuO₂) nanoparticles. In these syntheses, the octanoate moiety primarily functions as a surfactant or capping agent that controls the size, morphology, and dispersion of the nanoparticles.

A straightforward and cost-effective co-precipitation method has been demonstrated for producing RuO₂ nanoparticles. ijnnonline.net In a typical process, ruthenium(III) chloride (RuCl₃·xH₂O) is dissolved in water, followed by the addition of octanoic acid. ijnnonline.net A precipitating agent, such as sodium hydroxide (B78521) (NaOH), is then added, leading to the in-situ formation of sodium octanoate, which acts as an anionic surfactant. ijnnonline.net The subsequent heating and calcination of the precipitate yield RuO₂ nanoparticles. ijnnonline.net Research has shown that this method can produce spherical RuO₂ nanoparticles with an average particle size of approximately 50 nm. ijnnonline.net The presence of the octanoate surfactant is crucial for preventing agglomeration and ensuring the formation of well-dispersed nanoparticles. ijnnonline.net

Table 1: Synthesis Parameters for RuO₂ Nanoparticles using Octanoic Acid

| Parameter | Value / Description | Source |

|---|---|---|

| Ruthenium Precursor | Ruthenium(III) chloride (RuCl₃·xH₂O) | ijnnonline.net |

| Surfactant Precursor | Octanoic Acid | ijnnonline.net |

| Process | Co-precipitation | ijnnonline.net |

| Precipitating Agent | Sodium Hydroxide (NaOH) | ijnnonline.net |

| Final Product | Ruthenium Dioxide (RuO₂) Nanoparticles | ijnnonline.net |

| Average Particle Size | ~50 nm | ijnnonline.net |

The use of octanoic acid as a shape-directing agent provides a convenient, environmentally friendly, and low-cost route for the large-scale synthesis of ruthenium oxide nanomaterials with controlled characteristics. ijnnonline.net

Application in Thin Film Deposition Techniques (e.g., CVD, ALD)

The deposition of high-quality ruthenium (Ru) and ruthenium oxide (RuO₂) thin films is critical for applications in microelectronics, such as electrodes and diffusion barriers. rsc.orgharvard.edu Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are key techniques for this purpose, requiring volatile and thermally stable precursor compounds. rsc.orgharvard.edu

An ideal precursor for CVD or ALD should exhibit sufficient vapor pressure for efficient transport to the substrate and clean decomposition at appropriate temperatures, leaving behind a pure film with minimal contamination. rsc.orgresearchgate.net A variety of ruthenium complexes have been investigated as precursors, including organometallics like ruthenocene and bis(ethylcyclopentadienyl)ruthenium(II), β-diketonates such as [Ru(tmhd)₃], and ruthenium carbonyls. wikipedia.orgrsc.org More recently, ruthenium amidinates have also been developed and shown to be effective. harvard.eduharvard.edu

While metal carboxylates are a known class of compounds, specific research detailing the application of ruthenium(3+) octanoate as a precursor for CVD or ALD of ruthenium or ruthenium oxide thin films is not extensively documented in the reviewed literature. The suitability of a metal carboxylate like this compound would depend on its thermal properties, specifically its volatility and decomposition profile. For a long-chain carboxylate, volatility can be a challenge. However, the principles of precursor design suggest that tuning the ligand structure, such as through fluorination of the alkyl chains as seen in β-diketonate precursors, can enhance volatility. researchgate.net Although direct application is not confirmed, the broader class of ruthenium complexes continues to be an active area of research for developing next-generation CVD and ALD processes. rsc.orgtanaka-preciousmetals.com

Development of Liquid Crystalline Phases from Ruthenium Carboxylate Coordination Polymers

Diruthenium carboxylates, particularly those with long alkyl chains like octanoate, are notable for their ability to form liquid crystalline phases, also known as metallomesogens. researchgate.net These materials combine the properties of liquid crystals (fluidity and long-range orientational order) with the electronic and magnetic properties of metal complexes.

Specifically, mixed-valent diruthenium(II,III) tetracarboxylates of the general formula [Ru₂(O₂CR)₄]⁺ have been shown to exhibit thermotropic liquid crystallinity. researchgate.net The structure of these complexes consists of a central [Ru₂]⁵⁺ core bridged by four carboxylate ligands in a "paddlewheel" configuration. researchgate.net The long, flexible alkyl chains of the carboxylate ligands, such as the heptyl chain in octanoate, play a crucial role in inducing mesomorphism.

These paddlewheel units can self-assemble into extended columnar structures. The aliphatic chains fill the space between the dimeric cores, and van der Waals interactions among these chains stabilize the columnar arrangement. researchgate.net Upon heating, these materials can transition from a crystalline solid to a columnar hexagonal (Colh) mesophase before reaching the isotropic liquid state. The formation and stability of these liquid crystalline phases are highly dependent on the length of the alkyl chain of the carboxylate ligand.

Table 2: Liquid Crystalline Behavior of Diruthenium(II,III) Long-Chain Carboxylates

| Compound Type | Ligand Feature | Observed Mesophase | Key Structural Feature | Source |

|---|

The study of these ruthenium carboxylate-based liquid crystals is part of the growing field of metallomesogens, which are of interest for their potential applications in molecular electronics and sensors due to their unique combination of fluidity and electronic properties. researchgate.net

Potential in Metal-Organic Frameworks (MOFs) and Related Extended Structures

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Ruthenium-based MOFs are of particular interest due to the catalytic and redox properties of ruthenium. Carboxylate ligands are among the most common linkers used to build MOF structures.

While specific examples utilizing this compound for MOF synthesis are not prevalent, the principle is well-established through the use of other ruthenium carboxylates, most notably ruthenium acetate (B1210297). For instance, the well-known MOF, Ru-HKUST-1, is synthesized from a ruthenium acetate precursor, [Ru₂(OOCCH₃)₄Cl]n. In this structure, diruthenium paddlewheel units, bridged by acetate ligands, serve as the secondary building units that are then linked by the tricarboxylate linker (1,3,5-benzenetricarboxylate) to form the porous framework.

The potential to use this compound as a precursor or a component in MOF synthesis is significant. Replacing the acetate ligands in the precursor paddlewheel with octanoate ligands would introduce longer, more flexible alkyl chains into the resulting MOF structure. This modification could lead to:

Modified Pore Environments: The alkyl chains could line the pores of the MOF, changing the hydrophobicity and affecting the selective adsorption of guest molecules.

Interpenetrated Frameworks: The longer linkers could promote the formation of interpenetrated or more complex framework topologies.

Enhanced Catalytic Activity: The altered steric and electronic environment around the active ruthenium sites could influence the catalytic performance of the MOF.

Therefore, this compound represents a promising, though underexplored, building block for designing novel ruthenium-based MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Table of Mentioned Compounds

| Compound Name | Chemical Formula / Abbreviation |

|---|---|

| This compound | Ru(C₈H₁₅O₂)₃ |

| Ruthenium Dioxide | RuO₂ |

| Ruthenium(III) chloride | RuCl₃ |

| Sodium Hydroxide | NaOH |

| Sodium Octanoate | Na(C₈H₁₅O₂) |

| Ruthenocene | Ru(C₅H₅)₂ |

| bis(ethylcyclopentadienyl)ruthenium(II) | Ru(EtCp)₂ |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) | [Ru(tmhd)₃] |

| Ruthenium Acetate | Ru₂(OOCCH₃)₄ |

Future Research Avenues and Challenges for Ruthenium 3+ Octanoate Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of ruthenium carboxylates often involves multi-step processes in organic solvents at elevated temperatures, which can be resource-intensive and generate considerable waste. A primary challenge is the development of more efficient, economical, and environmentally benign synthetic methodologies.

Future research should focus on adapting modern synthetic techniques to the production of Ruthenium(3+) octanoate (B1194180). Mechanochemistry, which involves reactions induced by mechanical force (grinding or milling), offers a promising solvent-free alternative. mdpi.com Recent studies on other ruthenium carboxylates have demonstrated that manual grinding of a ruthenium precursor with a metal carboxylate salt can produce the desired complex in high yield at room temperature, significantly reducing reaction times and solvent waste. researchgate.net Adapting this technique for Ruthenium(3+) octanoate could drastically improve its synthetic efficiency and sustainability.

Furthermore, exploring "green" synthesis principles, such as using bio-based solvents or reagents derived from renewable feedstocks, is crucial. rsc.orgresearchgate.net The development of continuous-flow reactor systems for the synthesis could also offer advantages in terms of scalability, process control, and safety, moving away from traditional batch processes. nih.gov

| Metric | Conventional Solution Synthesis (e.g., [Ru(OAc)₂(PPh₃)₂]) | Mechanochemical Grinding (e.g., [Ru(OAc)₂(PPh₃)₂]) | Potential for this compound |

| Solvent | Required (e.g., t-BuOH) | Solvent-free | Eliminates solvent use, reducing cost and environmental impact. |

| Temperature | Reflux | Room Temperature | Significant energy savings and milder reaction conditions. |

| Reaction Time | Hours | Minutes | Increased throughput and efficiency. |

| E-Factor | ~4 | ~3 | Lower E-factor signifies less waste and higher sustainability. researchgate.net |

| Mass Productivity | ~5 | ~6 | Higher productivity indicates a more efficient use of mass. mdpi.com |

This table compares a conventional synthesis method for a model ruthenium carboxylate with a sustainable mechanochemical alternative, highlighting the potential benefits of applying such methods to this compound.

Exploration of Untapped Catalytic Transformations with this compound

Ruthenium carboxylate complexes are known to be effective catalysts for a variety of organic transformations, particularly in C-H bond functionalization. mdpi.com The carboxylate ligand is not merely a spectator; it often plays a crucial role in the catalytic cycle, typically through a concerted metalation-deprotonation mechanism. acs.org While complexes like [Ru(OAc)₂(p-cymene)] have been studied extensively, the specific catalytic potential of this compound remains largely untapped. mdpi.com

Future research should systematically investigate its activity in a broader range of catalytic reactions. Key areas for exploration include:

Meta-Selective C-H Functionalization: While ortho-directing C-H activation is common, achieving meta-selectivity is a significant challenge. researchgate.net The unique steric and electronic properties of the octanoate ligand could potentially be leveraged to develop novel directing strategies for meta-C-H alkylation or arylation of aromatic carboxylic acids. nih.gov

Decarboxylative Couplings: Ruthenium(II) bis(carboxylates) have shown high efficacy in decarboxylative C-H alkenylation reactions. researchgate.net Investigating the potential of this compound in similar transformations could provide new routes for carbon-carbon bond formation.

Polymerization and Material Synthesis: The ability of ruthenium complexes to catalyze olefin metathesis is well-established. Exploring whether this compound can act as a precursor for catalysts in ring-opening metathesis polymerization (ROMP) or other polymerization reactions could lead to new materials with tailored properties.

Asymmetric Catalysis: The development of chiral versions of this compound, perhaps by introducing chiral ancillary ligands, could open doors to its use in asymmetric transfer hydrogenation or other enantioselective transformations.

| Reaction Type | Current Status with Ruthenium Carboxylates | Untapped Potential for this compound |

| Ortho-C–H Arylation | Well-established with various Ru(II) carboxylates. acs.org | Optimization for specific substrates; exploration of tandem reactions. |

| Meta-C–H Alkylation | Emerging field, often requiring specialized ligands. researchgate.net | Potential for unique selectivity due to the octanoate ligand's properties. |

| Hydrogenation/Transfer Hydrogenation | Active field, particularly with arene-ruthenium complexes. acs.org | Use as a soluble, recyclable catalyst in non-polar media. |

| Oxidative Coupling | Demonstrated for allylic substrates via C-H activation. nih.gov | Exploration of a wider range of substrates and oxidants. |

| Olefin Metathesis | Dominated by specific Grubbs-type catalysts. | Use as a precursor to generate active metathesis catalysts in situ. |

This table outlines potential catalytic areas where this compound could be explored, based on the known reactivity of other ruthenium carboxylate complexes.

Integration with Advanced In-Situ Characterization Techniques

A significant challenge in homogeneous catalysis is understanding the true nature of the active catalytic species. The precursor complex introduced into a reaction is often not the species performing the catalysis. Advanced in-situ and operando spectroscopic techniques are essential for observing the catalyst under actual working conditions, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms. researchgate.net

The application of these techniques to reactions involving this compound is a critical future research direction. youtube.com

Operando High-Pressure NMR and IR Spectroscopy: These methods can provide real-time structural information on ruthenium species in the solution phase during catalytic cycles, such as CO₂ hydrogenation or hydroformylation. acs.orgresearchgate.net This would allow researchers to observe the fate of the octanoate ligands and identify key hydrido- or substrate-bound intermediates.

In-Situ X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the oxidation state and coordination environment of the ruthenium center. acs.org Time-resolved XAS studies could track changes in the electronic structure of the ruthenium atom as it proceeds through oxidative addition, reductive elimination, and other fundamental steps of a catalytic cycle. acs.org

By combining these experimental observations with computational modeling (e.g., Density Functional Theory), a detailed, dynamic picture of the catalytic process can be constructed. This knowledge is invaluable for rationally designing more efficient and selective catalysts. lu.se

Tailoring Structure-Property Relationships for Enhanced Performance in Catalysis and Materials

Future investigations should focus on:

Modification of the Carboxylate Ligand: While this article focuses on the octanoate, synthesizing analogues with different alkyl chain lengths (e.g., hexanoate, decanoate) or with functional groups on the chain (e.g., branching, fluorination) would modulate properties like solubility, steric hindrance, and electronic effects, which in turn influence catalytic activity and selectivity. researchgate.net

Introduction of Ancillary Ligands: The coordination sphere of this compound can be modified by introducing other ligands (e.g., phosphines, N-heterocyclic carbenes, bipyridines). nih.govchemrxiv.org These ligands can stabilize the metal center, tune its reactivity, and potentially introduce chirality for asymmetric catalysis.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict how structural changes will affect the stability of intermediates and the energy barriers of transition states in a catalytic cycle. nih.govmdpi.com This allows for a more targeted, rational approach to catalyst design, reducing the need for extensive empirical screening. nih.gov

| Structural Modification | Target Property | Desired Outcome |

| Varying carboxylate chain length | Solubility, Steric bulk | Enhanced solubility in specific media; control over substrate access to the catalytic site. |

| Introducing fluorination on the ligand | Lipophilicity, Lewis acidity | Improved performance in fluorous phases; modified electronic properties of the Ru center. |

| Adding bulky phosphine (B1218219) ligands | Stability, Selectivity | Prevention of catalyst decomposition; steric control over product formation. |

| Incorporating chiral bidentate ligands | Enantioselectivity | Development of catalysts for asymmetric transformations. |

This table illustrates how specific structural modifications to the this compound framework can be used to target and enhance desired properties for catalytic applications.

Addressing Scalability and Practical Implementation Challenges in Synthesis and Application

For any promising catalyst to have a real-world impact, the challenges of scalability and practical implementation must be addressed. Ruthenium is a precious and rare metal, making its cost a significant barrier to large-scale industrial use. verifiedmarketresearch.comdatahorizzonresearch.com

Key challenges and future research directions include: